molecular formula C25H20Cl2N2O4 B265726 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265726
M. Wt: 483.3 g/mol
InChI Key: VQSICZYHAFPQRX-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as DHP or DHP-1 and has been synthesized using various methods.

Scientific Research Applications

DHP-1 has potential applications in various fields of science. In medicine, DHP-1 has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, DHP-1 has been found to have fungicidal properties and can be used as a pesticide. In materials science, DHP-1 has been studied for its potential use in organic electronics, due to its ability to form stable thin films.

Mechanism of Action

The mechanism of action of DHP-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
DHP-1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DHP-1 can inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DHP-1 can reduce inflammation and tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using DHP-1 in lab experiments is its potential for use in various fields of science. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. Another advantage is its stability, which allows for long-term storage and ease of handling. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a drug candidate.

Future Directions

There are several future directions for research on DHP-1. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in treating Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes involved in the disease. Additionally, further studies could be conducted to explore its potential use as a pesticide or in organic electronics.

Synthesis Methods

DHP-1 can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with 3-pyridinemethanol in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 4-methoxy-3-methylbenzoyl chloride to form the final product, DHP-1. Other methods include the use of different aldehydes and benzoyl chlorides to form different analogs of DHP-1.

properties

Product Name

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

(E)-[2-(2,4-dichlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate

InChI

InChI=1S/C25H20Cl2N2O4/c1-14-10-16(5-8-20(14)33-2)23(30)21-22(18-7-6-17(26)11-19(18)27)29(25(32)24(21)31)13-15-4-3-9-28-12-15/h3-12,22,30H,13H2,1-2H3/b23-21+

InChI Key

VQSICZYHAFPQRX-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/[O-])OC

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)[O-])OC

Origin of Product

United States

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